2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol
Overview
Description
The compound “2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol” does not have a specific description available in the search results. However, a similar compound “2-(((4-Fluorophenyl)amino)methyl)phenol” is mentioned, which has an empirical formula of C13H12FNO and a molecular weight of 217.241.
Synthesis Analysis
The synthesis analysis of the compound is not directly available. However, a related compound, “4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol”, was synthesized in a methanolic medium through the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline2.Molecular Structure Analysis
The molecular structure analysis of the compound is not directly available. However, a similar compound “2-Amino-1-(4-fluorophenyl)ethanol” has a molecular formula of C8H10FNO and a molecular weight of 155.17 g/mol3.Chemical Reactions Analysis
The chemical reactions analysis of the compound is not directly available. However, a related compound, “(2E)-3-(4-fluorophenyl)-1-(4-{[(1E)-(4-fluorophenyl)methylene]amino}phenyl)prop-2-en-1-one”, has been studied for its second- and third-order nonlinear optical properties4.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound are not directly available. However, a similar compound “2-(((4-Fluorophenyl)amino)methyl)phenol” is mentioned as a solid form6.Scientific Research Applications
Aldosterone Synthase Inhibition : A study by Meguro et al. (2017) identified a compound related to 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol as a potent inhibitor of aldosterone synthase, showing effectiveness in both human and rodent models. This suggests potential applications in treating conditions like hypertension and heart failure where aldosterone plays a role (Meguro et al., 2017).
Synthesis and Chemical Properties : Shakhmaev et al. (2016) discussed the synthesis of Flunarizine, a drug that includes a structure similar to the one , highlighting the process and chemical properties. This research may provide insights into the chemical synthesis and potential applications of similar compounds (Shakhmaev et al., 2016).
Fluorescent Logic Gates in Solvent Polarity : Gauci and Magri (2022) investigated compounds including a piperazine receptor for their use as fluorescent logic gates in different solvents. This research could be relevant for understanding the behavior of 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol in various environments (Gauci & Magri, 2022).
Antitumor Activity of Piperazine-Based Compounds : Hakobyan et al. (2020) explored the synthesis of piperazine-based tertiary amino alcohols and their dihydrochlorides, investigating their effect on tumor DNA methylation in vitro. This could indicate potential antitumor applications for similar compounds (Hakobyan et al., 2020).
Synthesis and Structural Confirmation : Jin-peng (2013) focused on the synthesis of a related compound, providing insights into the technological parameters and structure confirmation which might be applicable to the synthesis of 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol (Jin-peng, 2013).
Enantioselective Synthesis in Medicinal Applications : A 2022 study discussed the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing certain drugs. This research could provide valuable information on the synthesis process relevant to similar compounds (Anonymous, 2022).
Kinetics and Mechanisms in Chemical Reactions : Castro et al. (2001) studied the reactions of compounds with piperazine, which can provide insights into the chemical behavior and potential reactions of 2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol (Castro et al., 2001).
Bioactivity of Piperazine Derivatives : Mermer et al. (2018) synthesized triazole derivatives containing a piperazine nucleus and assessed their biological potentials, including antimicrobial and enzyme inhibitory activities. This highlights the biological activity potential of piperazine derivatives (Mermer et al., 2018).
Safety And Hazards
The safety and hazards of the compound are not directly available. However, a related compound, “5-Amino-4-(4-fluorophenyl)-1H-pyrazole”, is mentioned with a warning hazard statement7.
Future Directions
The future directions of the compound are not directly available. However, indole derivatives, which may be structurally similar, have been found to possess diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities8.
properties
IUPAC Name |
2-[4-(2-amino-4-fluorophenyl)piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O/c13-10-1-2-12(11(14)9-10)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJLYZOAPXOEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Amino-4-fluorophenyl)-1-piperazinyl]-1-ethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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